molecular formula C26H20ClN3OS B2380223 2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-12-7

2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2380223
CAS No.: 2034555-12-7
M. Wt: 457.98
InChI Key: LSSBTDQAPLBERM-UHFFFAOYSA-N
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Description

The compound “2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings, including a pyrrolopyrimidine ring, a phenyl ring, and a tolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring . The compound also has a phenyl ring and a tolyl group attached to the pyrrolopyrimidine core .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the electron-deficient pyrimidine ring. The chlorobenzylthio group might also participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Nonlinear Optical (NLO) Properties

Hussain et al. (2020) explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, highlighting their significance in medicine and nonlinear optics. The study utilized density functional theory (DFT) and time-dependent DFT (TDDFT) for the NLO study and comparative analysis, revealing that these compounds exhibit considerable NLO character, especially for optoelectronic high-tech applications (Hussain et al., 2020).

Cytotoxic Activity

Kökbudak et al. (2020) synthesized new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives and tested their cytotoxic activities against human liver and breast cancer cell lines. Quantum chemical calculations were made to find molecular properties of the compounds, showing potential as antitumor agents (Kökbudak et al., 2020).

Antimicrobial Properties

Reddy et al. (2010) conducted a study on linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, demonstrating good inhibitory activity against various bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Reddy et al., 2010).

Enzyme Inhibition for Therapeutic Uses

Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase (TS) and evaluated their potential as antitumor and antibacterial agents. This study opens avenues for these compounds to be utilized in therapeutic applications against diseases requiring the inhibition of specific enzymes (Gangjee et al., 1996).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to explore its potential applications in medicinal chemistry, given the biological activity observed for similar pyrrolopyrimidine compounds .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3OS/c1-17-6-5-9-21(14-17)30-25(31)24-23(22(15-28-24)19-7-3-2-4-8-19)29-26(30)32-16-18-10-12-20(27)13-11-18/h2-15,28H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSBTDQAPLBERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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